
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane is an organic compound characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane typically involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of a brominating agent such as phosphorus tribromide. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(2,2,2-trifluoroethoxy)cyclohexanol.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 2-(2,2,2-trifluoroethoxy)cyclohexane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form corresponding cyclohexanone derivatives.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature ranges from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anti-cancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s interactions with molecular targets .
Comparison with Similar Compounds
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane can be compared with similar compounds such as:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a cyclohexane ring, which can affect its chemical reactivity and biological activity.
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound lacks the cyclohexane ring and has different physical and chemical properties.
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene:
The uniqueness of this compound lies in its combination of a cyclohexane ring with a trifluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H12BrF3O |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
1-bromo-2-(2,2,2-trifluoroethoxy)cyclohexane |
InChI |
InChI=1S/C8H12BrF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h6-7H,1-5H2 |
InChI Key |
DWYJCEPWPPOYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
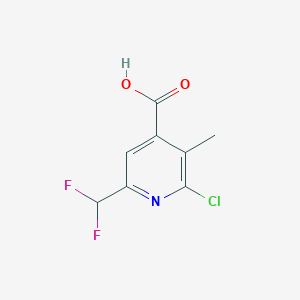

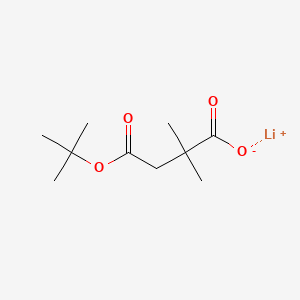

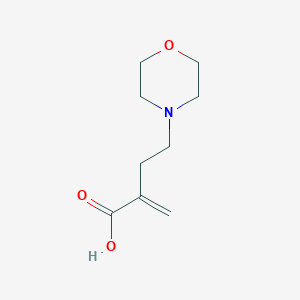
![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
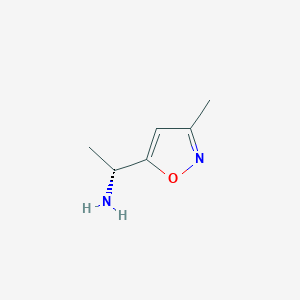
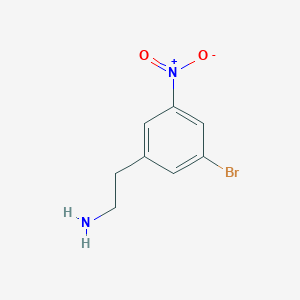
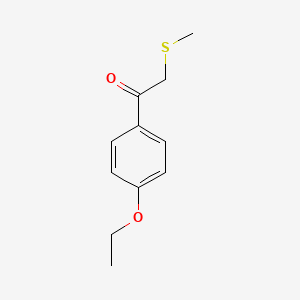
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)

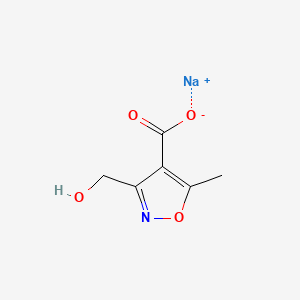
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
